

CY2 Fluorophore: A Technical Guide to its Photophysical Properties and Applications

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Compound of Interest

Compound Name: CY2

Cat. No.: B1663513

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the **CY2** fluorophore, a versatile cyanine dye widely used in biological research and drug development. This document details its core photophysical properties, provides a comprehensive protocol for determining its extinction coefficient, and outlines a standard workflow for protein labeling.

Core Photophysical Properties of CY2

CY2 is a green-emitting fluorescent dye belonging to the cyanine family. Its fluorescence is characterized by a high molar extinction coefficient, making it a bright and readily detectable label. The key quantitative data for **CY2** are summarized in the table below.

Property	Value	Notes
Molar Extinction Coefficient (ϵ)	83,000 $\text{cm}^{-1}\text{M}^{-1}$	In aqueous buffer (e.g., PBS).
Excitation Maximum (λ_{ex})	~492 nm	Optimal wavelength for excitation.
Emission Maximum (λ_{em})	~508 nm ^[1]	Peak wavelength of fluorescence emission.
Recommended Laser Line	488 nm	Commonly available on most fluorescence instruments.
Molecular Weight	~665 g/mol	Varies slightly depending on the reactive group.

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a fundamental property of a chromophore that quantifies its ability to absorb light at a specific wavelength. It is determined using the Beer-Lambert law:

$$A = \epsilon cl$$

Where:

- A is the absorbance (unitless)
- ϵ is the molar extinction coefficient ($\text{M}^{-1}\text{cm}^{-1}$)
- c is the concentration of the substance (mol/L)
- l is the path length of the cuvette (typically 1 cm)

Materials and Equipment:

- **CY2** fluorophore (e.g., **CY2** NHS ester)

- High-purity solvent (e.g., dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solution; phosphate-buffered saline (PBS) or ddH₂O for dilutions)
- Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Analytical balance
- Volumetric flasks and pipettes

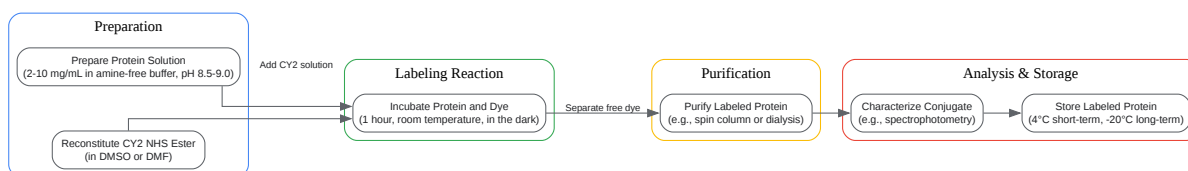
Procedure:

- Prepare a Stock Solution:
 - Accurately weigh a small amount of the **CY2** dye using an analytical balance.
 - Dissolve the dye in a precise volume of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). Ensure the dye is completely dissolved.
- Prepare Serial Dilutions:
 - Perform a series of accurate dilutions of the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4). It is crucial to use a buffer that will be used in the final application, as the extinction coefficient can be solvent-dependent.
 - Prepare a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Spectrophotometric Measurement:
 - Turn on the spectrophotometer and allow the lamp to warm up and stabilize.
 - Set the spectrophotometer to measure absorbance at the maximum absorption wavelength (λ_{max}) of **CY2**, which is approximately 492 nm.
 - Use the same buffer used for dilutions as a blank to zero the spectrophotometer.

- Measure the absorbance of each dilution, starting from the lowest concentration. Rinse the cuvette thoroughly with the next sample before measuring.
- Data Analysis:
 - Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
 - Perform a linear regression analysis on the data points. The data should form a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.
 - The slope of the line is equal to the molar extinction coefficient (ϵ) when the path length (l) is 1 cm.

Experimental Workflow: Protein Labeling with CY2 NHS Ester

CY2 is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine residues) on proteins to form a stable covalent bond. The following diagram illustrates a typical workflow for labeling a protein with **CY2** NHS ester.



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Workflow for protein labeling with **CY2** NHS ester.

Detailed Protocol for Protein Labeling:

- Protein Preparation:
 - Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the dye and should be avoided.
- Dye Preparation:
 - Just before use, dissolve the **CY2** NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.
- Labeling Reaction:
 - Add the reconstituted **CY2** dye solution to the protein solution. The optimal molar ratio of dye to protein may need to be determined empirically but a starting point is often a 10-fold molar excess of the dye.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light. Gentle mixing during incubation can improve labeling efficiency.
- Purification:
 - Separate the labeled protein from the unreacted dye. This is commonly achieved using size-exclusion chromatography (e.g., a spin desalting column) or dialysis against a suitable buffer (e.g., PBS).
- Characterization and Storage:
 - The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.
 - Store the purified, labeled protein at 4°C for short-term use or at -20°C for long-term storage. Protect the conjugate from light.

Applications in Research and Drug Development

The bright green fluorescence of **CY2** makes it a valuable tool for a variety of applications, including:

- Fluorescence Microscopy: Visualizing the localization of proteins and other biomolecules within cells and tissues.
- Flow Cytometry: Identifying and sorting cell populations based on the expression of cell surface markers.
- Western Blotting and ELISA: Detecting and quantifying specific proteins in complex mixtures.
- High-Throughput Screening (HTS): Developing assays to screen for compounds that modulate the function of a target protein.

In conclusion, the **CY2** fluorophore is a robust and versatile tool for fluorescently labeling biomolecules. Its well-characterized photophysical properties and straightforward conjugation chemistry make it an excellent choice for a wide range of applications in research and drug development.

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References

- 1. benchchem.com [benchchem.com]
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